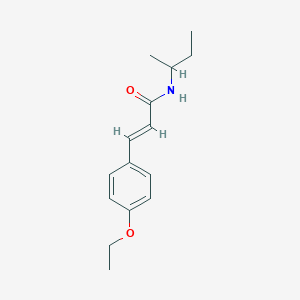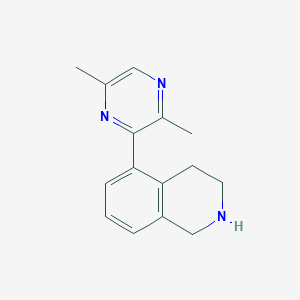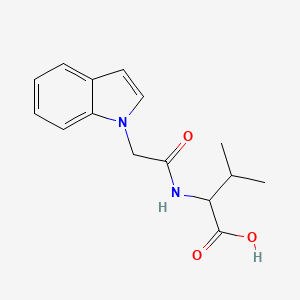
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide, also known as SEPA, is a chemical compound that has been widely used in scientific research due to its unique properties. SEPA is a non-toxic and non-ionic surfactant that has been used as a transfection reagent, which is a process of introducing foreign genetic material into cells.
Applications De Recherche Scientifique
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide has been widely used in scientific research as a transfection reagent. It has been shown to be effective in delivering DNA, RNA, and siRNA into a wide range of cell types, including primary cells and difficult-to-transfect cell lines. This compound has also been used in the delivery of CRISPR/Cas9 gene editing tools, which has revolutionized the field of genetic engineering.
Mécanisme D'action
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide acts as a transfection reagent by forming complexes with nucleic acids, which can then be taken up by cells. The mechanism of action of this compound is not fully understood, but it is believed that this compound interacts with the cell membrane, facilitating the uptake of the nucleic acid complexes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not induce an immune response. It has also been shown to be stable in serum-containing media, making it suitable for in vitro and in vivo applications. This compound has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying gene function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide has several advantages over other transfection reagents. It is non-toxic, non-immunogenic, and does not induce an inflammatory response. This compound is also stable in serum-containing media, making it suitable for in vitro and in vivo applications. However, this compound has some limitations, including its relatively low transfection efficiency compared to other transfection reagents, and its sensitivity to pH and temperature.
Orientations Futures
There are several future directions for N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide research. One area of research is the development of this compound-based nanoparticles for drug delivery. This compound has also been shown to enhance the delivery of RNA vaccines, which could have significant implications for the development of new vaccines. Another area of research is the optimization of this compound transfection conditions to improve its efficiency. Finally, this compound could be used in combination with other transfection reagents to improve transfection efficiency and reduce toxicity.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research as a transfection reagent. This compound has several advantages over other transfection reagents, including its non-toxicity and stability in serum-containing media. However, this compound has some limitations, including its relatively low transfection efficiency. Future research on this compound could lead to the development of new drug delivery systems and the optimization of transfection conditions to improve its efficiency.
Méthodes De Synthèse
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide is synthesized by reacting sec-butylamine with 4-ethoxyphenylacryloyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yield.
Propriétés
IUPAC Name |
(E)-N-butan-2-yl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-12(3)16-15(17)11-8-13-6-9-14(10-7-13)18-5-2/h6-12H,4-5H2,1-3H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEXRTNIFSTXMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5464763.png)
![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5464770.png)
![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![2-(ethoxymethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5464778.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)
![3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464792.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)

